Fenoldopam Hydrobromide
Overview
Description
Fenoldopam bromide is a synthetic benzazepine derivative that acts as a selective dopamine D1 receptor partial agonist. It is primarily used as an antihypertensive agent, particularly in the management of severe hypertension and hypertensive crises. Fenoldopam bromide is known for its rapid onset and short duration of action, making it suitable for emergency situations where quick blood pressure reduction is necessary .
Mechanism of Action
Target of Action
Fenoldopam Hydrobromide primarily targets Dopamine D1 receptors and α2-adrenoceptors . The Dopamine D1 receptors are primarily located in the renal, mesenteric, and coronary arteries . The α2-adrenoceptors are found in the peripheral vasculature .
Mode of Action
This compound is a rapid-acting vasodilator . It acts as an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . The R-isomer of this compound, which is responsible for the biological activity, has approximately 250-fold higher affinity for D1-like receptors than the S-isomer .
Biochemical Pathways
This compound causes arterial/arteriolar vasodilation leading to a decrease in blood pressure by activating peripheral D1 receptors . It decreases afterload and also promotes sodium excretion via specific dopamine receptors along the nephron . The renal effect of this compound and dopamine may involve physiological antagonism of the renin-angiotensin system in the kidney .
Pharmacokinetics
It has a short elimination half-life of about 5 minutes . Approximately 90% of this compound is excreted in the urine, and about 10% is excreted in the feces .
Result of Action
The primary molecular and cellular effect of this compound’s action is the vasodilation of most arterial beds , including renal, mesenteric, and coronary arteries . This results in a reduction in systemic vascular resistance . This compound also promotes sodium excretion via specific dopamine receptors along the nephron .
Action Environment
This compound is used as an antihypertensive agent postoperatively, and also intravenously (IV) to treat a hypertensive crisis . Since this compound is an intravenous agent with minimal adrenergic effects that improves renal perfusion, in theory, it could be beneficial in hypertensive patients with concomitant chronic kidney disease . It can cause reflex tachycardia, but this is dependent on the infusion of the drug .
Biochemical Analysis
Biochemical Properties
Fenoldopam Hydrobromide is an agonist for D1-like dopamine receptors and binds with moderate affinity to α2-adrenoceptors . It has no significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors . The R-isomer of this compound has approximately 250-fold higher affinity for D1-like receptors than does the S-isomer .
Cellular Effects
This compound is a rapid-acting vasodilator . It lowers blood pressure through arteriolar vasodilation . It is also known to increase renal blood flow . This compound may increase norepinephrine plasma concentration .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its action as a D1-like dopamine receptor agonist . It binds with moderate affinity to α2-adrenoceptors . It does not have significant affinity for D2-like receptors, α1 and β-adrenoceptors, 5 HT1 and 5 HT2 receptors, or muscarinic receptors .
Temporal Effects in Laboratory Settings
The effects of this compound are rapid-acting, with a quick onset of action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of fenoldopam bromide typically involves the bromination of fenoldopam. One common method includes the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as a solvent. The reaction is carried out at reflux temperature in the presence of a catalytic amount of benzoyl peroxide. The resulting polybrominated mixtures are then selectively debrominated using diethyl phosphite and N,N-diisopropylethylamine to yield the desired monobromide .
Industrial Production Methods: Industrial production of fenoldopam bromide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for bromination and debromination steps can enhance efficiency and consistency in production .
Chemical Reactions Analysis
Types of Reactions: Fenoldopam bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent compound, fenoldopam.
Substitution: Bromine atoms in fenoldopam bromide can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Fenoldopam and its reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Fenoldopam bromide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying dopamine receptor interactions.
Biology: Investigated for its effects on renal blood flow and its potential protective effects on kidney function.
Medicine: Primarily used as an antihypertensive agent in clinical settings. It is also studied for its potential use in preventing contrast-induced nephropathy and managing perioperative hypertension.
Industry: Utilized in the development of new antihypertensive drugs and as a reference compound in pharmacological research
Comparison with Similar Compounds
Clonidine: Another antihypertensive agent that acts on alpha-2 adrenergic receptors.
Hydralazine: A vasodilator used to treat hypertension, but with a different mechanism of action involving direct relaxation of vascular smooth muscle.
Uniqueness: Fenoldopam bromide is unique in its selective action on dopamine D1 receptors, which distinguishes it from other antihypertensive agents like clonidine and hydralazine. Its rapid onset and short duration of action make it particularly useful in emergency settings where quick blood pressure reduction is needed .
Properties
IUPAC Name |
9-chloro-5-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3.BrH/c17-15-11-5-6-18-8-13(9-1-3-10(19)4-2-9)12(11)7-14(20)16(15)21;/h1-4,7,13,18-21H,5-6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSGOSRLTVBPLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C(=C21)Cl)O)O)C3=CC=C(C=C3)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
67227-56-9 (Parent) | |
Record name | Fenoldopam hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID501017273 | |
Record name | Fenoldopam monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67287-54-1 | |
Record name | 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-1-(4-hydroxyphenyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67287-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenoldopam hydrobromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067287541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fenoldopam monohydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501017273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(4-hydroxyphenyl)-1H-3-benzazepinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.558 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENOLDOPAM HYDROBROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2BQI8R8GEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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